molecular formula C22H23N5O B5591223 (E)-1-[1-[2-(2,4-dimethylphenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

(E)-1-[1-[2-(2,4-dimethylphenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B5591223
M. Wt: 373.5 g/mol
InChI Key: NFVNSTHPHSRFGT-DHRITJCHSA-N
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Description

(E)-1-[1-[2-(2,4-dimethylphenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a triazole ring, and a dimethylphenoxyethyl side chain, making it a versatile molecule for research and industrial applications.

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, it could interact with various enzymes or receptors in the body, but this would need to be determined through experimental studies .

Safety and Hazards

Without specific information on this compound, it’s difficult to predict its safety and hazards. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential biological activity, and optimizing its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[1-[2-(2,4-dimethylphenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the triazole ring and the dimethylphenoxyethyl side chain. Common reagents used in these reactions include indole derivatives, triazole precursors, and dimethylphenol. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[1-[2-(2,4-dimethylphenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

(E)-1-[1-[2-(2,4-dimethylphenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, triazole-containing molecules, and phenoxyethyl-substituted compounds. Examples include:

    Indole-3-carbinol: Known for its anticancer properties.

    1,2,4-Triazole: A common scaffold in many pharmaceuticals.

    2-(2,4-Dimethylphenoxy)ethanol: Used in the synthesis of various organic compounds.

Uniqueness

What sets (E)-1-[1-[2-(2,4-dimethylphenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of both an indole core and a triazole ring allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(E)-1-[1-[2-(2,4-dimethylphenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-16-8-9-22(17(2)12-16)28-11-10-27-18(3)20(13-25-26-14-23-24-15-26)19-6-4-5-7-21(19)27/h4-9,12-15H,10-11H2,1-3H3/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVNSTHPHSRFGT-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C=NN4C=NN=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)/C=N/N4C=NN=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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